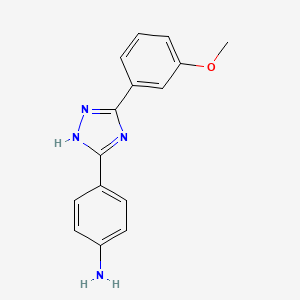

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Pathways and Pharmacological Properties :

- The compound 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline and its derivatives have been extensively studied for their metabolic pathways and pharmacological properties. For instance, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (DL 111-IT) is metabolized rapidly through phase I reactions including hydroxylation and demethylation. The parent compound is noted as the primary active molecule for its pregnancy-terminating activity (Assandri et al., 1984).

- Further, novel derivatives like 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. Among these derivatives, some showed comparable or even higher potency than the reference standards with minimal sedative effects, serving as potential leads for new H1-antihistamines (Alagarsamy et al., 2009).

Anti-Platelet and Immunomodulatory Effects :

- The anti-platelet properties of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, based on cyclooxygenase inhibition, have been documented. These compounds, particularly 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, exhibited significant in vitro and ex vivo activities, completely preventing platelet aggregation. Notably, it demonstrated no gastrointestinal side effects, marking it as a promising candidate for anti-platelet drug development (Tanaka et al., 1994).

- Moreover, the immunomodulator 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (ST1959) showed therapeutic efficacy in colonic inflammation in rats, significantly reducing macroscopic and histological damage and various inflammatory markers. It was also noted for enhancing the production of the anti-inflammatory cytokine interleukin-10 (Stasi et al., 2004).

Anticonvulsant and Anti-inflammatory Activities :

- Certain derivatives of this compound have shown significant anticonvulsant activity in various experimental seizure models in mice, with some compounds displaying higher safety and efficacy than standard treatments (Cao et al., 2013).

- Also, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated notable anti-inflammatory activity, with some derivatives showing comparable or higher potency than reference drugs without ulcerogenic activity (Rabea et al., 2006).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

For example, they have been found to inhibit the synthesis of certain enzymes, interfere with cell signaling pathways, and disrupt the integrity of cell membranes .

Result of Action

For example, they can inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell death .

Propriétés

IUPAC Name |

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-4-2-3-11(9-13)15-17-14(18-19-15)10-5-7-12(16)8-6-10/h2-9H,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULNSPQSCFFABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)

![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)